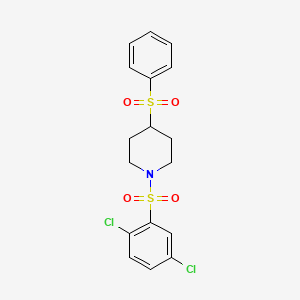

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

Description

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a piperidine ring

Properties

IUPAC Name |

4-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4S2/c18-13-6-7-16(19)17(12-13)26(23,24)20-10-8-15(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJLYSIZNPXQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and phenylsulfonyl chloride.

Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction where piperidine reacts with the sulfonyl chlorides under basic conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl groups enhance the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution. Key reactions include:

Table 1: Substitution Reactions and Conditions

-

Mechanistic Insight : Sulfonyl groups activate the piperidine ring for alkylation or arylation under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling Reactions

The compound participates in cross-coupling reactions due to halogenated aromatic moieties:

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst/Base | Product | Selectivity | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | >90% for para-substitution | |

| Buchwald–Hartwig | CuI/1,10-phenanthroline | N-arylpiperidines | 68% |

-

Key Finding : The 2,5-dichlorophenyl group directs coupling to the para position due to steric and electronic effects .

Reduction and Oxidation Reactions

The sulfonyl groups are redox-active under specific conditions:

Table 3: Redox Transformations

| Reaction | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | Sulfinic acid intermediate | Partial desulfonylation observed | |

| Oxidation | m-CPBA, CH₂Cl₂ | Sulfone epoxides | Regioselective at dichlorophenyl ring |

-

Spectroscopic Evidence : Post-reduction products show characteristic NMR shifts at δ 3.8–4.2 ppm for sulfinic protons .

Acid/Base-Mediated Rearrangements

The piperidine ring undergoes ring-opening or contraction under extreme pH:

Table 4: pH-Dependent Rearrangements

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl (6M), reflux | Azepane derivative | Ring expansion via N-protonation | |

| NaOH (10M), 100°C | Piperidinone | Hydrolytic cleavage of sulfonamide |

Regioselectivity and Stereoelectronic Effects

-

Computational Data : DFT calculations (B3LYP/6-311+G(d,p)) reveal higher electron density at the 4-position of the piperidine ring, favoring electrophilic attacks .

-

X-ray Crystallography : The dichlorophenyl group adopts a twisted conformation (dihedral angle = 67°), reducing steric hindrance during reactions .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its therapeutic potential, particularly in the treatment of metabolic disorders and central nervous system (CNS) diseases. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Inhibition of Enzymes

One of the primary applications of this compound is its ability to inhibit specific enzymes that are implicated in various diseases. For instance, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating conditions like obesity and type 2 diabetes . The inhibition of this enzyme can help regulate cortisol levels and improve metabolic outcomes.

Treatment of CNS Disorders

Research indicates that derivatives of piperidine compounds exhibit neuroprotective effects. The compound may be explored for its efficacy in treating CNS disorders such as Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter systems .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as an antibacterial agent and its activity against various pathogens.

Antibacterial Properties

Studies have demonstrated that compounds with sulfonyl groups exhibit significant antibacterial activity. The synthesized derivatives of piperidine, including this compound, have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound could be developed into a new class of antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound.

Synthesis and Evaluation

A study detailed the synthesis of piperidine derivatives and their evaluation against various bacterial strains. The results indicated that specific modifications to the sulfonyl group significantly enhanced antibacterial efficacy .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of piperidine-based compounds, demonstrating their potential in improving cognitive functions in preclinical models . This highlights the compound's promise in addressing neurodegenerative diseases.

Mechanism of Action

The mechanism by which 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

- 1-((2,4-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

- 1-((2,5-Dichlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- 1-((2,5-Dichlorophenyl)sulfonyl)-4-(ethylsulfonyl)piperidine

Comparison: Compared to these similar compounds, 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is unique due to the specific positioning of the dichlorophenyl and phenylsulfonyl groups, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Biological Activity

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with sulfonyl groups and dichlorophenyl moieties. Its molecular formula is C18H18Cl2N2O4S2, which contributes to its unique biological properties.

This compound has been shown to act as an inhibitor of specific signaling pathways. Research indicates that it may inhibit phosphoinositide 3-kinase (PI3K) delta, a key regulator in various cellular processes including cell growth and survival. This inhibition can have significant implications for treating diseases characterized by aberrant cell signaling, such as cancer and autoimmune disorders .

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Case Study 1: Anti-inflammatory Effects

A study evaluated the effects of this compound on Th17-mediated autoimmune diseases. The compound was administered in a murine model of rheumatoid arthritis, where it significantly reduced inflammation markers and improved clinical scores compared to control groups. The study concluded that the compound could be a promising candidate for treating autoimmune conditions .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, derivatives of this compound were synthesized and tested against MRSA. The results indicated potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential applications in treating resistant bacterial infections .

Research Findings

Recent research has further elucidated the pharmacokinetics and bioavailability of this compound. Studies have shown that modifications to the sulfonamide group can enhance its bioavailability and therapeutic efficacy. For instance, a derivative with improved solubility demonstrated higher absorption rates in animal models, leading to better therapeutic outcomes .

Q & A

Q. What are the standard synthetic routes for preparing 1-((2,5-dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine?

The compound can be synthesized via sulfonylation of a piperidine core. A common method involves reacting piperidine derivatives with sulfonyl chlorides (e.g., 2,5-dichlorophenylsulfonyl chloride and phenylsulfonyl chloride) under basic conditions (e.g., triethylamine or pyridine) to install the sulfonyl groups. The reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran at 0–25°C, followed by purification via column chromatography or recrystallization . Key parameters include stoichiometric control of sulfonylating agents and inert reaction conditions to avoid hydrolysis.

Q. How is the compound characterized to confirm its structural identity and purity?

Characterization involves:

- NMR spectroscopy (¹H/¹³C) to verify substituent positions and integration ratios.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC (using C18 columns with acetonitrile/water gradients) to assess purity (>95% typically required for pharmacological studies) .

- Elemental analysis (C, H, N, S) to validate empirical formula consistency.

Advanced Research Questions

Q. How can synthetic yield and regioselectivity be optimized for this compound?

Optimization strategies include:

- Design of Experiments (DoE): Use factorial designs to evaluate variables like temperature, solvent polarity, and base strength. For example, a central composite design can identify interactions between reaction time and equivalents of sulfonyl chloride .

- Flow chemistry: Continuous-flow reactors improve mixing efficiency and reduce side reactions (e.g., disulfonation) by precise control of residence time and temperature gradients .

- Catalytic additives: Lewis acids (e.g., ZnCl₂) may enhance regioselectivity during sulfonylation by coordinating with the piperidine nitrogen .

Q. What analytical methods resolve contradictions in reported bioactivity data for structurally similar piperidine sulfonamides?

Discrepancies in bioactivity often arise from impurities or stereochemical variations. Mitigation approaches include:

- Chiral HPLC to isolate enantiomers and test their individual activities .

- Metabolic stability assays (e.g., liver microsome models) to differentiate intrinsic activity from pharmacokinetic effects .

- X-ray crystallography to correlate 3D structure (e.g., sulfonyl group orientation) with target binding affinity .

Q. How can computational modeling predict the compound’s reactivity and pharmacological potential?

- Density Functional Theory (DFT): Calculate sulfonyl group electrophilicity and piperidine ring conformation to predict nucleophilic attack sites .

- Molecular docking: Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the sulfonyl oxygen and hydrophobic contacts with dichlorophenyl groups .

- ADMET prediction: Tools like SwissADME estimate solubility (LogP), metabolic liability, and blood-brain barrier permeability .

Methodological Considerations

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE): Use nitrile gloves, goggles, and lab coats due to skin/eye irritation risks .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation of sulfonyl chloride vapors.

- Spill management: Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .

Q. How are structure-activity relationships (SARs) studied for analogs of this compound?

- Analog synthesis: Introduce substituents (e.g., halogens or methoxy groups) on the phenyl rings and test bioactivity .

- Pharmacophore mapping: Identify critical functional groups (e.g., sulfonyl moieties) using 3D-QSAR models .

- In vitro assays: Measure IC₅₀ values against disease-relevant enzymes (e.g., carbonic anhydrase) to correlate structural modifications with potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.